Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-5-16-9(14)8-12-6-7(18-8)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGORCZRAITKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677532 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246549-82-5 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Thiazole-Based Drug Discovery: A Technical Guide to Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the thiazole nucleus is a privileged scaffold, integral to a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its role in the design of novel therapeutics. Within this chemical class, Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate emerges as a cornerstone—a versatile and strategically vital building block. This technical guide offers an in-depth exploration of its chemical properties, synthesis, and reactivity, providing researchers and drug development professionals with the critical knowledge to effectively harness its synthetic potential. The strategic placement of the Boc-protected amine at the 5-position and the ethyl ester at the 2-position provides a bivalent platform for molecular elaboration, enabling the construction of complex molecular architectures with precision and efficiency.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is fundamental to its effective application in synthesis. These properties dictate its behavior in reaction media, its purification, and its storage.

| Property | Value | Source(s) |

| CAS Number | 1246549-82-5 / 302964-01-8 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |

| Molecular Weight | 272.33 g/mol | [1] |

| IUPAC Name | ethyl 5-((tert-butoxycarbonyl)amino)thiazole-2-carboxylate | [1] |

| Appearance | Light brown to off-white solid | [3] |

| Melting Point | While a specific melting point for the ethyl ester is not consistently reported, the corresponding carboxylic acid has a melting point of 199-202 °C. It is anticipated that the ethyl ester would have a lower melting point. | |

| Solubility | While specific quantitative data is limited, empirical evidence from synthetic procedures suggests solubility in common organic solvents such as dimethylformamide (DMF), acetonitrile, ethyl acetate, and 1,4-dioxane. It is expected to have limited solubility in water. | [3] |

| Storage | Store at room temperature or in a refrigerator at 2-8°C for long-term stability. |

Crystallographic Data:

X-ray crystallography reveals that in the solid state, molecules of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate form inversion dimers through N—H⋯N hydrogen bonds. These dimers are further linked by weak C—H⋯O interactions, forming chains. This structural insight is valuable for understanding its solid-state behavior and potential for polymorphism.[4]

Spectroscopic Profile: A Fingerprint for Identification

The structural integrity of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is unequivocally confirmed by a combination of spectroscopic techniques.

¹H NMR (400 MHz, DMSO-d₆): [3]

-

δ 1.272-1.308 (t, 3H, -CH₃): Triplet corresponding to the methyl protons of the ethyl ester.

-

δ 1.508 (s, 9H, -C(CH₃)₃): Singlet characteristic of the nine equivalent protons of the tert-butyl group.

-

δ 4.242-4.295 (q, 2H, -CH₂-): Quartet representing the methylene protons of the ethyl ester.

-

δ 8.052 (s, 1H, ArH): Singlet corresponding to the proton on the thiazole ring.

-

δ 12.040 (s, 1H, -NH): Singlet of the carbamate proton.

¹³C NMR (100 MHz, DMSO-d₆): [3]

-

δ 14.43: Ethyl -CH₃

-

δ 28.06: Boc -C(CH₃)₃

-

δ 61.24: Ethyl -CH₂-

-

δ 82.66: Boc -C(CH₃)₃

-

δ 121.21, 145.78, 152.99, 161.77, 164.58: Carbons of the thiazole ring and carbonyl groups.

Infrared (IR) Spectroscopy (KBr, νₘₐₓ, cm⁻¹): [3]

-

3417.47-3388.20: N-H stretching vibrations.

-

3162.53-2905.33: C-H stretching vibrations.

-

1716.15: C=O stretching of the ester.

-

1572.53, 1529.19: C=N and C=C stretching of the thiazole ring and C=O of the carbamate.

Mass Spectrometry (ESI-MS): [3]

-

m/z: 273.17 (M+1), 274.18 (M+2): Confirms the molecular weight of the compound.

Synthesis: Establishing the Foundation

The reliable and scalable synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is paramount for its widespread use. The most common and efficient method involves the Boc-protection of the commercially available Ethyl 5-aminothiazole-2-carboxylate.

Experimental Protocol: Boc-Protection of Ethyl 5-aminothiazole-2-carboxylate

This protocol is based on a well-established procedure that provides the target compound in high purity.[3]

Materials:

-

Ethyl 5-aminothiazole-2-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF)

-

Acetonitrile

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 5-aminothiazole-2-carboxylate (1 equivalent) and a catalytic amount of DMAP in DMF.

-

To this solution, add di-tert-butyl dicarbonate (1.5-2 equivalents) portion-wise at room temperature (25-30 °C).

-

Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mass and wash the collected solid with acetonitrile.

-

For purification, the crude product can be recrystallized from hot acetonitrile. Stir the crude solid in acetonitrile at 75-80 °C for 45-60 minutes.

-

Cool the mixture to room temperature, filter the purified product, wash with a small amount of cold acetonitrile, and dry under vacuum at 60-65 °C.

Causality Behind Experimental Choices:

-

DMAP: Acts as a nucleophilic catalyst to activate the Boc anhydride, facilitating the acylation of the amino group.

-

Nitrogen Atmosphere: Prevents the introduction of atmospheric moisture which could hydrolyze the Boc anhydride.

-

Recrystallization from Acetonitrile: This step effectively removes unreacted starting materials and by-products, yielding the product with high purity (>99%).[3]

Caption: Synthetic workflow for the Boc-protection of Ethyl 5-aminothiazole-2-carboxylate.

Reactivity and Synthetic Utility

The synthetic utility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate stems from the orthogonal reactivity of its functional groups. The Boc-protected amine, the ethyl ester, and the thiazole ring itself can be selectively manipulated to introduce molecular diversity.

Deprotection of the Boc Group

The tert-butoxycarbonyl group is a robust protecting group that is readily cleaved under acidic conditions to reveal the free amine. This is a critical step in many synthetic sequences, allowing for subsequent functionalization of the 5-amino group.

Typical Conditions:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

4N HCl in dioxane.

Protocol Example (using TFA):

-

Dissolve Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate in DCM.

-

Add TFA dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete deprotection.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting amine salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

Hydrolysis of the Ethyl Ester

The ethyl ester can be saponified to the corresponding carboxylic acid, which serves as a handle for amide bond formation or other carboxylate-based transformations.

Typical Conditions:

-

Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of methanol, tetrahydrofuran (THF), and water.

Protocol Example (using NaOH):

-

Suspend Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate in methanol.

-

Add an aqueous solution of 2M NaOH and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

After completion, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 1-2 with 6N HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Caption: Key reaction pathways of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.

Reactions of the Thiazole Ring

The thiazole ring itself can participate in various transformations. While the electron-donating amino group at the 5-position deactivates the ring towards electrophilic attack compared to unsubstituted thiazole, reactions are still possible. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are powerful methods for the arylation of the thiazole core, typically at the 5-position if it is unsubstituted. Halogenation of the thiazole ring can also be achieved, providing a handle for further functionalization.

Applications in Drug Discovery and Development

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a key intermediate in the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of kinase inhibitors, a major class of anticancer drugs.

Case Study: Synthesis of Dasatinib Intermediate This compound is a precursor in some synthetic routes towards Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling with 2-chloro-6-methylaniline and subsequent deprotection of the Boc group.

Other Therapeutic Areas: The 2-aminothiazole scaffold is also found in compounds with a broad spectrum of biological activities, including:

-

Antimicrobial agents

-

Anti-inflammatory drugs

-

Antiviral compounds

The versatility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate allows for the systematic exploration of structure-activity relationships (SAR) in these and other therapeutic areas by enabling the facile introduction of diverse substituents at both the 2- and 5-positions of the thiazole ring.

Conclusion

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined chemical properties, reliable synthesis, and predictable, orthogonal reactivity make it an invaluable building block for the construction of novel thiazole-containing compounds. As the quest for new and more effective therapeutics continues, the importance of such versatile synthetic platforms cannot be overstated. This guide provides the foundational knowledge for researchers to confidently and creatively utilize this compound in their drug discovery and development endeavors.

References

-

(2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o747. [Link]

-

Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

-

(2017). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[5][6]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. The Journal of Organic Chemistry, 82(9), 4713–4723. [Link]

-

(2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(6), 2461–2464. [Link]

-

(2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 66(4), 2994–3021. [Link]

-

(2018). Scalable and Impurity-Free Process for Dasatinib: Src and BCR-Abl Inhibitor. Asian Journal of Chemistry, 30(7), 1621-1628. [Link]

-

PubChem. (n.d.). Ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate. [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-[(tert-butoxy_carbonyl_amino]-1_3-thiazole-2-carboxylate]([Link]

-

Ganapathi, K., & Venkataraman, A. (n.d.). CHEMISTRY OF THE THIAZOLES - Part I. Synthesis of 5-Aminothiazole Derivatives. [Link]

-

PubChem. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-4-carboxylate. [Link]

-

PubChem. (n.d.). Ethyl thiazole-5-carboxylate. [Link]

Sources

- 1. Ethyl 5-(Boc-amino)thiazole-2-carboxylate 95.00% | CAS: 1246549-82-5 | AChemBlock [achemblock.com]

- 2. 302964-01-8|Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (CAS Number: 302964-01-8) is a pivotal heterocyclic building block in contemporary drug discovery and development. Its strategic combination of a reactive thiazole core, a versatile ethyl ester, and a stable Boc-protected amine makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, analytical characterization, and applications, with a focus on the practical insights required by researchers in the field. The thiazole ring system is a well-established pharmacophore, known for its wide range of biological activities, including anticancer and antimicrobial properties.[1] The subject molecule, in particular, serves as a key precursor to a number of significant therapeutic agents, underscoring its importance in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.

Core Molecular Characteristics

| Property | Value | Source(s) |

| CAS Number | 302964-01-8 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [2] |

| Molecular Weight | 272.32 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | >300 °C | [4] |

| Storage | 2-8°C, Refrigerator | [1] |

Crystallographic and Structural Data

The solid-state structure of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate has been elucidated by X-ray crystallography, providing valuable insights into its molecular geometry and intermolecular interactions.[3] In its crystalline form, the compound is monoclinic. Molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further connected through weak C—H⋯O interactions, creating chains within the crystal lattice.[3] This hydrogen bonding capability is a key feature to consider in understanding its interactions in biological systems and its solubility characteristics.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.8258 (12) Å |

| b | 9.4916 (19) Å |

| c | 24.350 (5) Å |

| β | 92.37 (3)° |

| Volume | 1345.3 (5) ų |

| Z | 4 |

| (Data sourced from Liu, F. (2012))[3] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is crucial for its use in research and development. The most common and well-documented method involves the Boc protection of the commercially available Ethyl 2-aminothiazole-5-carboxylate.

Workflow for Synthesis

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from a published crystallographic study, ensuring its validity and reproducibility.[3]

-

Dissolution: Dissolve 5 g of Ethyl 2-aminothiazole-5-carboxylate in 30 mL of 1,4-dioxane in a suitable reaction vessel.

-

Addition of Reagents: To the solution, add 3 mL of triethylamine followed by 6 g of di-tert-butyl carbonate.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

-

Aqueous Workup: To the residue, add 200 mL of water and 100 mL of ethyl acetate. Stir the mixture vigorously for 10 minutes.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product as a white solid.[3]

Expected Yield: Approximately 59.5%[3]

Purification Strategies

-

Recrystallization: While the above protocol yields a solid, for higher purity, recrystallization can be employed. A solvent screen is recommended, starting with common solvents such as ethanol, isopropanol, or ethyl acetate/hexane mixtures. The ideal solvent system will dissolve the compound when hot but result in low solubility upon cooling.

-

Flash Column Chromatography: For purification of complex mixtures or removal of closely related impurities, flash chromatography is effective. Given the polarity of the molecule, a normal-phase silica gel column is appropriate. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate) should provide good separation. The fractions can be monitored by TLC.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a quartet around 4.3 ppm and a triplet around 1.3 ppm), the tert-butyl group of the Boc protector (a singlet around 1.5 ppm), the thiazole ring proton (a singlet in the aromatic region, likely around 8.0-8.5 ppm), and the N-H proton of the carbamate (a broad singlet).

-

¹³C NMR: The carbon NMR would display signals for the carbonyls of the ester and the carbamate (in the 160-170 ppm range), the carbons of the thiazole ring, the quaternary carbon and methyls of the Boc group, and the carbons of the ethyl group. For a closely related compound, Ethyl 2-[3-(tert-Butoxycarbonylamino)propanoylamino]-4-methyl-thiazole-5-carboxylate, the Boc group carbons appear at 155.94, 78.15, and 28.67 ppm, providing a useful reference.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrational modes:

-

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C-H Stretches: Peaks in the 2900-3000 cm⁻¹ region from the alkyl groups.

-

C=O Stretches: Two strong absorption bands are expected for the two carbonyl groups. The ester carbonyl will likely appear around 1720-1740 cm⁻¹, while the carbamate carbonyl will be at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

-

C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the thiazole ring.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 273.09. Fragmentation may involve the loss of the Boc group or components of the ethyl ester.

Reactivity and Chemical Transformations

The utility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate as a building block stems from the distinct reactivity of its functional groups.

Caption: Key reactive sites on the title compound.

Reactions of the Ethyl Ester

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis (saponification), using a base like lithium hydroxide or sodium hydroxide in a water/alcohol mixture, is generally preferred as it is irreversible.[5] The resulting carboxylate salt can then be protonated to yield the free acid. Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to drive the reaction to completion.[6]

-

Amidation: The ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures. This transformation is crucial in the synthesis of many bioactive molecules, including the anticancer drug Dasatinib.

Reactions of the Boc-Protected Amine

-

Deprotection: The tert-butoxycarbonyl (Boc) group is a robust protecting group stable to many reaction conditions but is readily cleaved under acidic conditions.[7] A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethanol can be used.[3] The reaction proceeds via the formation of a stable tert-butyl cation and carbamic acid, which decarboxylates to give the free amine as an ammonium salt.[7]

General Deprotection Protocol:

-

Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., ethanol or DCM).

-

Add an excess of a 4N HCl solution in dioxane dropwise at room temperature.

-

Stir the mixture for 2-4 hours, monitoring by TLC.

-

Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[3]

-

Applications in Drug Discovery

The title compound is a cornerstone intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.

Precursor to Dasatinib

Dasatinib is a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[8] The 2-aminothiazole moiety of Dasatinib is critical for its inhibitory activity, forming key hydrogen bond interactions within the ATP-binding pocket of kinases like Abl and Src.[8] Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate serves as a precursor to the central 2-aminothiazole-5-carboxamide core of Dasatinib. The synthetic strategy involves hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling with 2-chloro-6-methylaniline, and subsequent deprotection of the Boc group.

Scaffold for HSET/KIFC1 Inhibitors

The kinesin HSET (also known as KIFC1) is a promising target in oncology, as its inhibition can selectively induce cell death in cancer cells with centrosome amplification.[9] A novel class of HSET inhibitors is based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold.[9][10] In the development of these inhibitors, the ethyl ester of the thiazole was found to be important for activity, and its modification, for instance to a propyl ester, led to a five-fold increase in inhibitory potency.[11] This highlights the significance of the C-5 carboxylate group in modulating the pharmacological profile of these compounds. The parent compounds are ATP-competitive, binding to a site on the HSET protein.[3]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling and disposal procedures are essential to ensure safety.

Hazard Identification

While specific toxicology data for CAS 302964-01-8 is not extensively documented, related thiazole compounds are known to be irritants. The precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, it is prudent to handle Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate with appropriate precautions.

-

Hazard Codes (Predicted): Xi (Irritant)[4]

-

Risk Statements (Predicted): R36/37/38 (Irritating to eyes, respiratory system and skin)[4]

-

Safety Statements (Predicted): S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[4]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Unused material and contaminated consumables should be collected in a designated hazardous waste container for disposal by a licensed waste management company. Do not dispose of down the drain or in general waste.

Conclusion

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a high-value synthetic intermediate with a proven track record in the development of cutting-edge therapeutics. Its well-defined synthesis, versatile reactivity, and the established biological significance of its core structure make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for its effective use in the research and drug development laboratory.

References

-

Liu, F. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o747. Available at: [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate. Retrieved from [Link]

-

Rath, O., et al. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry. Available at: [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Available at: [Link]

-

Clark, J. (2015). The acid catalysed hydrolysis of esters. Retrieved from Chemguide: [Link]

-

Rath, O., et al. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. ACS Publications. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

-

PLOS. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

-

Rath, O., et al. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. ACS Publications. Available at: [Link]

-

Chemistry LibreTexts. (2023). Base Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Rath, O., et al. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.com [fishersci.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. pubs.acs.org [pubs.acs.org]

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will delve into its core molecular structure, drawing insights from crystallographic data of closely related isomers, and detail its spectroscopic signature. Furthermore, this guide presents a validated synthetic protocol, explains the causal logic behind reagent selection, and explores the molecule's reactivity and strategic importance as a versatile building block in the synthesis of complex pharmaceutical agents. The strategic placement of a Boc-protected amine and an ethyl ester on the thiazole scaffold makes this molecule a valuable intermediate for creating diverse chemical libraries targeting a range of therapeutic areas.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic motif that is a cornerstone in modern drug discovery.[1][2] Its prevalence is due to its ability to engage in hydrogen bonding, its relative metabolic stability, and its role as a bioisostere for other functional groups. Thiazole moieties are integral to a wide array of approved therapeutics, demonstrating their clinical significance.[3][4] Notable examples include the anti-cancer drugs Dasatinib and Ixabepilone, the antiretroviral agent Ritonavir, and the essential vitamin B1 (Thiamine).[1][2] The compound Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate serves as a key intermediate, providing a synthetically tractable platform for elaborating upon this privileged scaffold.[5]

Molecular Structure and Physicochemical Properties

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a trisubstituted thiazole derivative. Its structure is characterized by three key functional groups which dictate its chemical behavior and utility:

-

The Thiazole Core: An aromatic heterocycle providing a rigid structural framework.

-

Ethyl Carboxylate Group (at C2): This group serves as a key synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation with various amines.

-

Boc-Protected Amine (at C5): The tert-butoxycarbonyl (Boc) group is a crucial acid-labile protecting group. It masks the reactivity of the amine, allowing for selective modifications at other parts of the molecule, such as the ester. Its removal under acidic conditions cleanly reveals the free amine for subsequent coupling reactions.[6]

The strategic ortho-positioning of these two functional groups allows for the creation of complex molecular architectures, including potential macrocycles or compounds designed to engage with multiple binding pockets in a biological target.

Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylate | PubChem[7] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | ChemicalBook[8] |

| Molecular Weight | 272.32 g/mol | ChemicalBook[8] |

| CAS Number | 302964-01-8 (Isomer) | Pharmaffiliates[9] |

| Appearance | White to off-white solid | ChemicalBook[8] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[9] |

Note: The CAS number 302964-01-8 is often associated with the isomeric structure Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate. Careful verification by analytical data is essential.

Crystallographic Analysis (Inferred from an Isomer)

While the specific crystal structure for the title compound is not publicly available, a detailed analysis of its close isomer, Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate , provides critical insights into the likely solid-state conformation and intermolecular interactions.[10] This data is invaluable for understanding crystal packing, solubility, and solid-form development.

In the crystal of the 2-amino-5-carboxylate isomer, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming distinct inversion dimers.[10] These dimers are further connected into chains by weaker C—H⋯O interactions.[10] This cooperative hydrogen bonding network is a dominant force in the crystal lattice, a feature highly likely to be conserved in the title compound's structure.

Table 1: Crystallographic Data for the Isomer Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate [10]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₂O₄S |

| Molecular Weight | 272.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8258 (12) |

| b (Å) | 9.4916 (19) |

| c (Å) | 24.350 (5) |

| β (°) | 92.37 (3) |

| Volume (ų) | 1345.3 (5) |

| Z | 4 |

| Temperature (K) | 113 |

Synthesis and Chemical Reactivity

The synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is logically achieved through the protection of its corresponding primary amine precursor, Ethyl 5-aminothiazole-2-carboxylate. This process exemplifies a standard, yet critical, transformation in multi-step organic synthesis.

// Nodes start [label="Ethyl 5-aminothiazole-\n2-carboxylate", shape=oval, fillcolor="#FBBC05"]; reagents [label="Di-tert-butyl dicarbonate (Boc₂O)\nTriethylamine (Et₃N)\nSolvent: 1,4-Dioxane", shape=box, style=filled, fillcolor="#FFFFFF"]; process [label="Stir at Room Temperature\n(6 hours)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Ethyl 5-(tert-butoxycarbonylamino)\nthiazole-2-carboxylate", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup &\nExtraction", shape=box, style=filled, fillcolor="#FFFFFF"]; purification [label="Column Chromatography\n(if necessary)", shape=box, style=filled, fillcolor="#FFFFFF"];

// Edges start -> process; reagents -> process; process -> workup; workup -> purification; purification -> product; } endom Caption: General workflow for Boc-protection synthesis.

Recommended Synthetic Protocol

This protocol is adapted from a well-documented procedure for the isomeric compound and is based on fundamental principles of amine protection.[10]

Materials:

-

Ethyl 5-aminothiazole-2-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.)

-

Triethylamine (Et₃N) (1.5 eq.)

-

1,4-Dioxane (Anhydrous)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve Ethyl 5-aminothiazole-2-carboxylate in anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

-

Causality: Dioxane is an excellent solvent for both the polar starting material and the less polar Boc anhydride, ensuring a homogeneous reaction mixture.

-

-

Addition of Reagents: To the stirred solution, add triethylamine followed by a dropwise addition of di-tert-butyl dicarbonate.

-

Causality: Triethylamine is a non-nucleophilic base that scavenges the acidic proton from the amine, activating it for nucleophilic attack on the Boc anhydride carbonyl. It also neutralizes the tert-butoxycarboxylic acid byproduct.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, add water and ethyl acetate. Stir vigorously for 10 minutes.

-

Causality: This step partitions the desired product into the organic layer (ethyl acetate) while water-soluble byproducts (e.g., triethylammonium salts) are removed in the aqueous layer.

-

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the amount of dissolved water).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain the pure Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate as a white solid.

Reactivity in Drug Development

The synthetic value of this molecule lies in the orthogonal nature of its functional groups. The Boc group and the ethyl ester can be selectively removed to unmask reactive functionalities for further elaboration, making it a powerful intermediate in the synthesis of inhibitors for targets like the kinesin HSET (KIFC1).[11]

// Central Molecule start [label="Ethyl 5-(Boc-amino)\nthiazole-2-carboxylate", shape=Mdiamond, fillcolor="#FBBC05"];

// Pathway 1: Boc Deprotection node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="TFA or HCl\nin Dioxane", shape=invhouse]; product1 [label="Ethyl 5-aminothiazole-\n2-carboxylate"]; couple1 [label="Amide Coupling\n(R-COOH, EDC)", shape=cds, fillcolor="#EA4335"]; final1 [label="Amide Product", shape=ellipse, style=filled, fillcolor="#34A853"];

// Pathway 2: Ester Hydrolysis node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="LiOH or NaOH\nin THF/H₂O", shape=invhouse]; product2 [label="5-(Boc-amino)thiazole-\n2-carboxylic Acid"]; couple2 [label="Amide Coupling\n(R-NH₂, HOBt)", shape=cds, fillcolor="#EA4335"]; final2 [label="Amide Product", shape=ellipse, style=filled, fillcolor="#34A853"];

// Edges start -> reagent1 [label=" Acidic \n Deprotection "]; reagent1 -> product1; product1 -> couple1 [label=" Derivatize \n Amine "]; couple1 -> final1;

start -> reagent2 [label=" Basic \n Hydrolysis "]; reagent2 -> product2; product2 -> couple2 [label=" Derivatize \n Acid "]; couple2 -> final2; } endom Caption: Selective deprotection and derivatization strategies.

Conclusion

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is more than a simple chemical compound; it is a strategically designed molecular tool. Its structure, characterized by a stable thiazole core and orthogonally protected functional groups, offers medicinal chemists a reliable and versatile platform for drug discovery. A thorough understanding of its solid-state properties, informed by crystallographic data of its isomers, combined with robust synthetic protocols, empowers researchers to efficiently incorporate this scaffold into novel and complex therapeutic candidates. Its utility in building diverse chemical libraries underscores its importance in the ongoing search for next-generation medicines.

References

-

Upadhyaya, K., et al. (2007). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4141. Available at: [Link]

-

Bollu, V., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Permeable Probes. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7408069B2.

-

Al-Ostoot, F.H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. Available at: [Link]

-

Veeprho. (n.d.). Ethyl 2-aminothiazole-5-carboxylate. Manufacturer & Supplier Information. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate. Product Information. Available at: [Link]

-

Chen, G., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

-

Gilon, C., et al. (1997). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. CN103664819A.

-

Chhabria, M.T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(25), 2841-2862. Available at: [Link]

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Available at: [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available at: [Link]

-

JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available at: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. punagri.com [punagri.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PubChemLite - Ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate (C11H16N2O4S) [pubchemlite.lcsb.uni.lu]

- 8. 302964-01-8 CAS MSDS (ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-5-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related structural analogs, offering a robust framework for the identification and characterization of this compound.

Introduction

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, with the CAS Number 302964-01-8, is a vital building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, frequently appearing in a wide array of biologically active compounds.[1] The tert-butoxycarbonyl (Boc) protecting group offers a stable and readily cleavable means of masking the amine functionality during multi-step syntheses.[2] A thorough understanding of the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and regulatory submissions.

Molecular Structure and Key Functional Groups

The structure of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate contains several key functionalities that give rise to its characteristic spectroscopic signals.

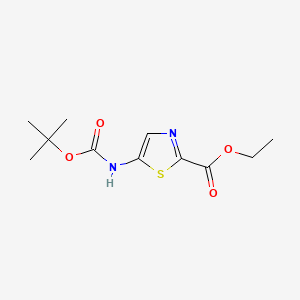

Figure 1: Chemical structure of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | Thiazole C-H |

| ~4.35 | q | 2H | -O-CH₂ -CH₃ |

| ~1.50 | s | 9H | -C(CH₃)₃ |

| ~1.35 | t | 3H | -O-CH₂-CH₃ |

-

Interpretation: The downfield singlet at approximately 8.10 ppm is characteristic of the proton on the thiazole ring, deshielded by the electron-withdrawing carboxylate group and the ring heteroatoms. The ethyl ester group gives rise to a quartet at around 4.35 ppm for the methylene protons, coupled to the methyl protons which appear as a triplet at approximately 1.35 ppm. The nine protons of the tert-butyl group of the Boc protecting group are magnetically equivalent and appear as a sharp singlet at around 1.50 ppm.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C =O (Ester) |

| ~158.0 | C =O (Boc) |

| ~155.0 | Thiazole C -NHBoc |

| ~145.0 | Thiazole C -H |

| ~120.0 | Thiazole C -COOEt |

| ~82.0 | -C (CH₃)₃ |

| ~61.5 | -O-CH₂ -CH₃ |

| ~28.0 | -C(CH₃ )₃ |

| ~14.0 | -O-CH₂-CH₃ |

-

Interpretation: The two carbonyl carbons of the ester and Boc groups are expected to appear in the downfield region, around 162.0 and 158.0 ppm, respectively. The three carbons of the thiazole ring will have distinct chemical shifts based on their electronic environment. The carbon bearing the NHBoc group is anticipated around 155.0 ppm, the protonated carbon at approximately 145.0 ppm, and the carbon attached to the ester at about 120.0 ppm. The quaternary carbon of the tert-butyl group is expected around 82.0 ppm, with the three equivalent methyl carbons appearing at approximately 28.0 ppm. The methylene and methyl carbons of the ethyl ester are predicted to be at roughly 61.5 and 14.0 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate are summarized below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3200 | Medium | N-H stretch (amide) |

| ~2980-2930 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (Boc) |

| ~1580 | Medium | C=N stretch (thiazole) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-O stretch (Boc) |

-

Interpretation: The IR spectrum is expected to be dominated by two strong carbonyl stretching bands corresponding to the ester (~1730 cm⁻¹) and the Boc-carbamate (~1710 cm⁻¹). The N-H stretch of the amide will likely appear as a medium intensity band in the region of 3350-3200 cm⁻¹. Aliphatic C-H stretching from the ethyl and tert-butyl groups will be observed around 2980-2930 cm⁻¹. The characteristic C=N stretching of the thiazole ring is expected around 1580 cm⁻¹. Strong C-O stretching bands from the ester and Boc groups should be visible at approximately 1250 cm⁻¹ and 1160 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Assignment |

| 273.08 | [M+H]⁺ (Molecular Ion) |

| 217.06 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 173.05 | [M - Boc + H]⁺ |

| 145.02 | [M - Boc - C₂H₄ + H]⁺ |

-

Interpretation: Under positive ion electrospray ionization, the molecule is expected to readily form the protonated molecular ion [M+H]⁺ at an m/z of approximately 273.08. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), leading to a fragment at m/z 217.06. Cleavage of the entire Boc group (100 Da) would result in a fragment at m/z 173.05. Subsequent loss of ethylene from the ethyl ester group could produce a fragment at m/z 145.02.

Figure 2: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H NMR experiment.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Sources

Determining the Solubility Profile of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility profile of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, a key intermediate in the synthesis of several pharmacologically active agents.[1] Given that aqueous solubility is a critical determinant of a drug candidate's bioavailability and overall developability, a thorough understanding and robust quantification of this physicochemical property are paramount.[2] This document outlines the strategic importance of solubility assessment, details the requisite physicochemical characterization of the target compound, and provides validated, step-by-step protocols for determining both kinetic and thermodynamic solubility. Furthermore, it explores the influence of various environmental factors on solubility and contextualizes the experimental data within the Biopharmaceutics Classification System (BCS), a cornerstone of modern drug development and regulatory science.[3][4]

Introduction: The Central Role of Solubility in Drug Efficacy

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, poor aqueous solubility is a primary contributor to failed drug development programs.[2] A drug must be in a dissolved state to be absorbed from its site of administration, and therefore, solubility profoundly impacts its bioavailability, therapeutic efficacy, and even its safety profile.[5] Early and accurate assessment of a compound's solubility profile is not merely a data collection exercise; it is a critical, decision-driving activity that informs lead optimization, formulation strategy, and the overall trajectory of a development program.[2]

This guide is designed to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded approach to characterizing the solubility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate. By understanding and applying the principles and protocols herein, development teams can de-risk their programs and make informed decisions based on high-quality, reproducible data.

Physicochemical Properties of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

A foundational understanding of the target molecule's intrinsic properties is a prerequisite for any meaningful solubility investigation. Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a derivative of 2-aminothiazole-5-carboxylic acid.[6] Its key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate | N/A |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [7] |

| Molecular Weight | 272.32 g/mol | [7] |

| Appearance | White solid | [7] |

| Predicted Melting Point | >300 °C | [7] |

| Predicted Density | 1.263 ± 0.06 g/cm³ | [7] |

| Crystal System | Monoclinic, P2₁/c | [8] |

| Predicted pKa | 4.85 ± 0.70 | [7] |

The presence of both ester and carbamate functional groups, along with the thiazole ring, suggests a molecule with moderate polarity. The tert-butoxycarbonyl (Boc) protecting group introduces significant lipophilicity, which may influence its solubility in aqueous and organic media. The predicted pKa suggests the compound is weakly acidic, a factor that will be critical in pH-dependent solubility studies.

Methodologies for Solubility Determination

The choice of solubility assay depends on the stage of drug development and the specific question being addressed. Early in discovery, high-throughput kinetic solubility assays are invaluable for ranking compounds, while later in development, the more resource-intensive thermodynamic solubility assays provide the definitive data required for regulatory filings.[9][10]

Kinetic Solubility: A High-Throughput Screening Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[11] This method is not a measure of true equilibrium but is highly valuable for identifying compounds with potential solubility liabilities early on.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, when the system is at equilibrium.[12] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility and is considered the gold standard by regulatory agencies.[11]

Experimental Protocol: Thermodynamic Solubility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate via the Shake-Flask Method

This protocol is designed to provide a robust and reproducible determination of the equilibrium solubility of the title compound, in accordance with regulatory expectations.[3][13]

Objective: To determine the thermodynamic solubility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate in various aqueous media at 37 °C.

Materials:

-

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (solid, >95% purity)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PVDF)

-

HPLC system with UV detector

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Solvents:

Procedure:

-

Preparation of Media: Prepare all aqueous buffers and biorelevant media according to standard protocols.[16] Ensure the pH of each solution is accurately measured and adjusted as necessary.

-

Sample Preparation: Add an excess of solid Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. As a starting point, add approximately 5-10 mg of the compound to 1 mL of the respective medium.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant agitation (e.g., 100 rpm) and temperature (37 ± 1 °C).[3] Allow the samples to equilibrate for at least 24-48 hours. To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.

-

Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption to the filter membrane.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

-

pH Measurement: Measure the final pH of the saturated solution to ensure that the pH has not significantly shifted during the experiment.[17]

Data Analysis and Reporting: The solubility is reported as the mean concentration (e.g., in µg/mL or mM) from at least three replicate experiments for each medium.

Visualizing the Workflow and Decision-Making Process

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Decision Tree Based on Solubility Data.

Factors Influencing Solubility

The solubility of a compound is not an immutable constant but is influenced by a variety of factors.[18][19] A comprehensive solubility profile must account for these variables:

-

pH: For ionizable compounds like Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, with a predicted acidic pKa, solubility is expected to increase at pH values above the pKa. Determining solubility across a physiological pH range (1.2 to 6.8) is a regulatory requirement and essential for predicting in vivo dissolution.[3][20]

-

Temperature: Most compounds exhibit increased solubility at higher temperatures.[21] Performing experiments at a physiologically relevant temperature (37 °C) is crucial.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is vital to characterize the solid form used in solubility studies.

-

Presence of Excipients: Formulation components such as surfactants, co-solvents, and complexing agents can significantly alter a compound's solubility.

-

Biorelevant Media: The presence of bile salts and phospholipids in the gastrointestinal tract can significantly enhance the solubility of lipophilic compounds.[22][23] Testing in FaSSIF and FeSSIF provides a more accurate prediction of in vivo behavior compared to simple buffers.[15]

Contextualizing Data: The Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3]

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

A drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37 °C.[3][24] By determining the solubility of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate according to the protocol in this guide, and combining this data with permeability data (from Caco-2 assays or other models), a BCS classification can be assigned. This classification is a powerful tool for guiding formulation development and can potentially support a biowaiver, reducing the need for in vivo bioequivalence studies.[4]

Conclusion

The systematic characterization of the solubility profile of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is an indispensable step in its potential development as a pharmaceutical agent. This guide provides a comprehensive, scientifically rigorous framework for this undertaking. By adhering to the detailed protocols for thermodynamic solubility determination and carefully considering the influential factors, development teams can generate high-quality, reliable data. This data will not only elucidate a fundamental physicochemical property of the molecule but will also enable critical, data-driven decisions regarding formulation strategy, BCS classification, and the overall path forward for the development program.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645.

- Castagnet, C. A., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Active Probes. Journal of Medicinal Chemistry.

-

U.S. Food and Drug Administration. (2003). Guidance for Industry: INDs for Phase 2 and Phase 3 Studies - Chemistry, Manufacturing, and Controls Information. Retrieved from [Link]

-

Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

-

Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

-

Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

- Klein, S. (2010). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal, 12(3), 397-406.

- International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2020). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Journal of Pharmaceutical Sciences, 109(2), 945-959.

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

- U.S. Food and Drug Administration. (1999).

- Akhileshwari, P., Kiran, K. R., Sridhar, M. A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.

-

Dissolution Technologies. (n.d.). Dissolution Media Simulating Fasted and Fed States. Retrieved from [Link]

-

ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

-

World Health Organization. (2023). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022, October 27). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs [Video]. YouTube. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

- Zhang, Y., et al. (2010). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3193.

-

Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from [Link]

Sources

- 1. uomphysics.net [uomphysics.net]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 7. 302964-01-8 CAS MSDS (ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-5-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. asianpubs.org [asianpubs.org]

- 12. evotec.com [evotec.com]

- 13. fda.gov [fda.gov]

- 14. biorelevant.com [biorelevant.com]

- 15. pharmalesson.com [pharmalesson.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. extranet.who.int [extranet.who.int]

- 18. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 19. ijnrd.org [ijnrd.org]

- 20. fda.gov [fda.gov]

- 21. scribd.com [scribd.com]

- 22. biorelevant.com [biorelevant.com]

- 23. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fda.gov [fda.gov]

A Senior Application Scientist's Guide to the Synthesis of Boc-Protected Aminothiazole Esters

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality is a critical step in the multi-step synthesis of complex drug candidates, enabling selective reactions at other positions of the thiazole ring.[5] This in-depth technical guide provides a comprehensive overview of the robust and widely adopted methodology for synthesizing Boc-protected aminothiazole esters. We will delve into the mechanistic underpinnings of the foundational Hantzsch thiazole synthesis, provide a field-proven, step-by-step experimental protocol, and discuss the critical parameters for reaction optimization, purification, and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for drug discovery and development.

Introduction: The Strategic Importance of the 2-Aminothiazole Core

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern pharmacology.[6] When functionalized with an amino group at the C2 position, its therapeutic potential is significantly amplified. This "2-aminothiazole" motif is a key pharmacophore found in a diverse array of approved drugs, such as the BCR-ABL inhibitor Dasatinib (for leukemia) and the PI3K inhibitor Alpelisib (for breast cancer).[7] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with various biological targets.[4]

The synthesis of derivatives often requires sequential chemical modifications. To prevent undesired side reactions and ensure regioselectivity, the nucleophilic 2-amino group is typically protected. The Boc group is an ideal choice for this role due to its stability under a wide range of reaction conditions (including basic, nucleophilic, and reductive environments) and its clean, acid-labile removal.[8][9] This guide focuses on the most reliable pathway to access these crucial building blocks: the initial construction of the aminothiazole ester core followed by its subsequent N-Boc protection.

The Primary Synthetic Strategy: Hantzsch Cyclization Followed by Boc Protection

The most common and efficient route to Boc-protected aminothiazole esters is a two-step sequence. First, the thiazole ring is constructed via the Hantzsch thiazole synthesis. Second, the exocyclic amino group of the resulting product is protected with a Boc group.

Logical Workflow for Synthesis

The overall process can be visualized as a straightforward logical progression from simple starting materials to the final protected intermediate.

Caption: Overall workflow for the two-step synthesis.

Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring by reacting an α-haloketone with a thioamide.[10] In our case, to generate the target ester, the starting materials are an α-halo-β-ketoester and thiourea .

The mechanism proceeds through three key stages:

-

S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the carbon bearing the halogen in an SN2 reaction, displacing the halide and forming an isothiouronium salt intermediate.[11]

-

Intramolecular Cyclization: The terminal amino group of the intermediate attacks the electrophilic ketone carbonyl. This step forms a five-membered ring containing a hydroxyl group.

-

Dehydration: An acid- or base-catalyzed elimination of a water molecule from the cyclic intermediate occurs, resulting in the formation of a double bond and the aromatization of the ring to yield the stable 2-aminothiazole product.[11]

Caption: Mechanistic steps of the Hantzsch thiazole synthesis.

Mechanism: N-Boc Protection

The protection of the 2-amino group is a standard procedure in organic synthesis.[8] It involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

The mechanism is a nucleophilic acyl substitution:

-

The lone pair of the 2-amino group attacks one of the electrophilic carbonyl carbons of (Boc)₂O.

-

This forms a tetrahedral intermediate which then collapses, eliminating a stable leaving group (tert-butoxide and carbon dioxide), to yield the final N-Boc protected carbamate.

Field-Proven Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a representative target molecule: tert-butyl (5-(ethoxycarbonyl)-4-methylthiazol-2-yl)carbamate .

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Supplier |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 1.21 g/mL | Sigma-Aldrich |